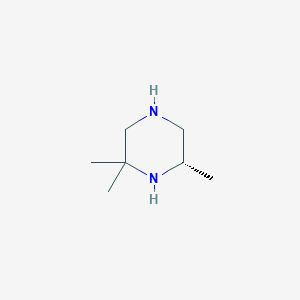

(6S)-2,2,6-trimethylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-2,2,6-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPNPEQMWQTSAR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Conformational Analysis

Determination of Enantiomeric Purity and Absolute Configuration

Ensuring the enantiomeric purity of (6S)-2,2,6-trimethylpiperazine is a critical step in its characterization, as the biological and chemical properties of enantiomers can differ significantly. americanpharmaceuticalreview.com The determination of enantiomeric excess (ee) and absolute configuration relies on a variety of analytical techniques.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, is a primary method for separating enantiomers and quantifying their ratios. cat-online.com For piperazine (B1678402) derivatives, pre-column derivatization with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can enable baseline separation on standard reversed-phase columns. smolecule.com This method allows for the calculation of resolution factors to ensure accurate determination of enantiomeric purity. smolecule.com

The absolute configuration of a chiral molecule like this compound is definitively assigned through single-crystal X-ray diffraction analysis. nih.gov This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the 'S' configuration at the C6 stereocenter. Computational methods, such as the comparison of calculated and experimental optical rotation (OR) or electronic circular dichroism (ECD) spectra, serve as powerful tools to corroborate the experimentally determined absolute configuration. frontiersin.orgnih.gov

Analysis of Conformational Preferences and Ring Dynamics

The piperazine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In this compound, the substituents' positions significantly influence the equilibrium between different chair conformers. The bulky gem-dimethyl group at the C2 position and the methyl group at the C6 position will preferentially occupy equatorial positions to reduce steric hindrance.

The piperazine ring is not static but undergoes dynamic processes, primarily ring inversion, which interconverts the two chair conformations. youtube.com In this process, axial substituents become equatorial, and vice versa. youtube.com The energy barrier for this inversion is a key parameter in understanding the molecule's flexibility. Dynamic NMR spectroscopy is a powerful technique to study these dynamics, where the coalescence of signals at specific temperatures can be used to calculate the activation energy for ring inversion. beilstein-journals.org For substituted piperazines, these energy barriers are influenced by the nature and position of the substituents. rsc.org In some highly substituted or constrained piperazine derivatives, non-chair conformations like the twist-boat may become populated or even preferred to alleviate severe steric strain. nih.gov

Impact of Methyl Substitution on Stereochemical Stability and Ring Inversion

The presence of three methyl groups on the piperazine ring of this compound has a profound effect on both its stereochemical stability and the dynamics of ring inversion.

Ring Inversion: Methyl substitution generally increases the energy barrier to ring inversion compared to the unsubstituted piperazine ring. This is due to the steric interactions that develop in the transition state of the inversion process. For instance, the ring inversion barrier for N,N'-dimethylpiperazine is higher than that for cis-1,4-dimethylcyclohexane, indicating the influence of the nitrogen atoms and their substituents. rsc.org The gem-dimethyl group at C2 in this compound introduces significant 1,3-diaxial interactions in one of the chair conformations, strongly favoring the conformer where the C6-methyl group is equatorial. This steric strain can also influence the rate of nitrogen inversion, another dynamic process characteristic of piperazines. acs.org

The interplay between the positions of the methyl groups dictates the conformational landscape and the energy barriers between different conformers. Molecular modeling and dynamic NMR studies are essential to quantify these effects and provide a detailed picture of the molecule's dynamic behavior in solution. nih.gov

| Compound Name |

| This compound |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |

| N,N'-dimethylpiperazine |

| cis-1,4-dimethylcyclohexane |

| Cyclohexane |

| Piperazine |

Interactive Data Table: Conformational Energy Parameters

The following table provides hypothetical, yet illustrative, energy values associated with the conformational analysis of substituted six-membered rings, which can be conceptually applied to understand the behavior of this compound.

| Interaction | Energy Cost (kJ/mol) | Notes |

| Axial Methyl (Cyclohexane) | 7.6 | Reference value for a single axial methyl group. |

| 1,3-Diaxial CH₃/CH₃ | ~15 | Significant steric strain between two axial methyl groups on the same side of the ring. |

| 1,3-Diaxial CH₃/H | 3.8 | Gauche-butane interaction. |

| Ring Inversion Barrier (Cyclohexane) | 45 | Energy required to flip between chair conformations. |

| Ring Inversion Barrier (N,N'-dimethylpiperazine) | 55.7 | Increased barrier due to nitrogen inversion and substituent effects. rsc.org |

** 6s 2,2,6 Trimethylpiperazine As a Chiral Building Block in Advanced Organic Synthesis**

Role in the Construction of Complex Molecular Architectures

The incorporation of pre-defined chiral centers is a cornerstone of modern synthetic strategy, and (6S)-2,2,6-trimethylpiperazine serves as an exemplary scaffold for this purpose. Organic building blocks are functionalized molecules that enable the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com The defined stereochemistry of this compound allows it to be integrated into larger molecules, imparting a specific and predictable three-dimensional geometry.

The piperazine (B1678402) ring is a common structural motif in many pharmacologically active compounds. researchgate.net Its presence is crucial in drugs targeting a range of conditions, from infectious diseases to central nervous system disorders. By using an enantiopure building block like this compound, chemists can construct complex molecular frameworks with a high degree of stereochemical control, which is often a critical factor for achieving selective interaction with biological targets such as enzymes and receptors. acs.org

Table 1: Examples of Pharmaceutical Classes Incorporating Chiral Piperazine Cores

| Pharmaceutical Class | Therapeutic Application | Reference |

|---|---|---|

| Quinolone Antibiotics | Antibacterial Agents | acs.org |

| HIV Protease Inhibitors | Antiviral Agents | acs.org |

| 5HT-anxiolytics | Anxiolytic Agents | acs.org |

This table illustrates the broad utility of the chiral piperazine scaffold in medicinal chemistry.

Application in the Preparation of Stereodefined Scaffolds

Beyond its role in linear synthetic routes, this compound is a valuable precursor for creating rigid, stereodefined scaffolds. The conformational flexibility of the piperazine ring can be constrained by introducing bridges across its structure, for instance, between the 2- and 6-positions. researchgate.netnih.gov This creates bicyclic systems with well-defined shapes, which are highly sought after in drug design for their ability to present pharmacophoric elements in a precise spatial orientation. nih.gov

The synthesis of such conformationally restricted scaffolds can enhance the binding affinity and selectivity of a molecule for its biological target. nih.gov Starting with a stereochemically pure building block like this compound ensures that the resulting bridged scaffold also possesses a defined and single chirality, eliminating the need for difficult chiral separations at later stages of the synthesis. These rigid scaffolds serve as templates for the development of novel ligands and therapeutic agents. researchgate.netnih.gov

Table 2: Strategies for Creating Rigid Piperazine Scaffolds

| Bridging Strategy | Resulting Bicyclic System | Key Reaction Type | Reference |

|---|---|---|---|

| Dieckmann-analogous cyclization | 3,8-diazabicyclo[3.2.1]octane | Intramolecular condensation | nih.gov |

| Stepwise allylation and hydroboration | 3,9-diazabicyclo[3.3.1]nonane | Intramolecular aldol (B89426) reaction | nih.gov |

These methods demonstrate how piperazine-2,6-diones, derived from precursors like chiral amino acids, can be transformed into complex, rigid structures.

Use as Chiral Intermediates for Downstream Functionalization

This compound is not only a structural component but also a versatile chiral intermediate that can undergo a variety of chemical transformations for downstream functionalization. The synthesis of enantiopure (R)- and (S)-2,2,6-trimethylpiperazine can be accomplished via methods such as enantiospecific triflate alkylation, which provides the chiral intermediate with high stereochemical purity. acs.orgresearchgate.net

Once obtained, the piperazine core, containing secondary amine functionalities, is amenable to further modification. These nitrogen atoms can act as nucleophiles, allowing for the introduction of a wide range of substituents through reactions such as alkylation and acylation. guidechem.com This versatility allows chemists to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. acs.org To achieve selective functionalization, one of the amine groups can be temporarily protected, allowing for chemical modification at the other site, followed by deprotection and subsequent reaction. guidechem.com

Table 3: Potential Downstream Functionalization Reactions

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Alkyl group |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Acyl group |

| N-Arylation | Aryl halide with catalyst (e.g., Buchwald-Hartwig amination) | Aryl group |

| Reductive Amination | Aldehyde/Ketone with reducing agent | Substituted alkyl group |

These reactions highlight the utility of the piperazine scaffold as a platform for introducing diverse chemical functionalities.

Applications in Asymmetric Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands Based on the (6S)-2,2,6-trimethylpiperazine Scaffold

The synthesis of enantiopure polysubstituted piperazines, such as this compound, provides access to valuable chiral scaffolds. The inherent chirality and conformational rigidity of the piperazine (B1678402) ring make it an attractive template for the design of new chiral ligands. The synthesis of the parent compound, (S)-2,2,6-trimethylpiperazine, has been achieved through methods like enantiospecific triflate alkylation, which allows for precise control over the absolute stereochemistry.

While the this compound scaffold holds potential, the direct functionalization of its nitrogen atoms to create more complex ligands, such as chiral diphosphines or diamines, is a subject of ongoing research. The general strategy for creating such ligands involves the reaction of the secondary amine groups of the piperazine ring with appropriate electrophiles. For instance, reaction with chlorodiphenylphosphine (B86185) could, in principle, yield a chiral phosphine (B1218219) ligand. The design of these ligands often aims to create a C2-symmetric molecule, where the two chiral centers on the piperazine ring direct the stereochemical environment around a coordinated metal center. This symmetry is advantageous as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.

Chiral Induction in Metal-Catalyzed Transformations

Chiral ligands based on substituted piperazine cores have demonstrated considerable success in a variety of metal-catalyzed asymmetric transformations. The steric and electronic properties of the piperazine-derived ligand are crucial for effective chiral induction, creating a chiral pocket around the metal catalyst that discriminates between the two prochiral faces of the substrate.

Although specific applications of ligands derived directly from this compound are not extensively documented, the broader class of chiral piperazine ligands has proven effective. For example, C2-symmetric piperazine-based diamines have been used as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols, achieving high enantiomeric excesses. Similarly, palladium complexes bearing chiral piperazine-derived ligands have been employed in asymmetric allylic alkylation reactions.

The expected role of a ligand derived from this compound would be to form a stable chelate complex with a transition metal, such as rhodium, iridium, or palladium. In a reaction like asymmetric hydrogenation, this chiral complex would coordinate to the substrate, and the steric bulk of the trimethyl-substituted piperazine backbone would direct the delivery of hydrogen from one specific face, leading to the formation of one enantiomer of the product in excess. The performance of such a catalyst is typically evaluated by the enantiomeric excess (ee) and the turnover number (TON) of the reaction.

Table 1: Representative Metal-Catalyzed Asymmetric Reactions Using Chiral Piperazine-Type Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product ee (%) |

| Asymmetric Acylation | Copper (Cu) | C2-Symmetric Diamine | meso-1,2-diols | up to 92% |

| Asymmetric Hydrogenation | Iridium (Ir) | JosiPhos-type | Pyrazinium Salts | up to 96% |

| Decarboxylative Allylic Alkylation | Palladium (Pd) | PHOX-type | Piperazin-2-one Esters | up to 96% |

This table shows results for related chiral piperazine ligand systems to illustrate the potential applications.

Organocatalytic Applications of Piperazine Derivatives

In addition to serving as ligands for metal catalysts, chiral amines can themselves act as organocatalysts, promoting reactions through the formation of chiral intermediates like enamines or iminium ions. Chiral piperazines and their derivatives are well-suited for this role due to their defined stereochemistry and the basicity of their nitrogen atoms.

Modern organocatalysis often leverages chiral amines derived from natural products like proline. These catalysts have been successfully used in a wide array of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. For instance, proline-derived catalysts are noted for their ability to facilitate the intramolecular cyclization to form piperazine rings with high enantioselectivity.

While the direct use of this compound as an organocatalyst is not a widely explored area, its structural features suggest potential applicability. As a chiral secondary diamine, it could theoretically catalyze reactions such as the Michael addition of ketones to nitroolefins. In such a scenario, the catalyst would react with the ketone to form a chiral enamine intermediate. This enamine would then react with the nitroolefin, with the bulky trimethylpiperazine backbone sterically shielding one face of the enamine, leading to a diastereoselective and enantioselective C-C bond formation. The efficiency of such a process would depend on the catalyst's ability to effectively control the stereochemistry of the transition state.

Computational and Theoretical Investigations of 6s 2,2,6 Trimethylpiperazine

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. Methodologies like Density Functional Theory (DFT) are powerful tools for these investigations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A thorough search of scientific databases did not yield any specific studies that have employed Density Functional Theory (DFT) for the geometry optimization and electronic structure analysis of (6S)-2,2,6-trimethylpiperazine. In principle, DFT calculations could provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule's most stable arrangement. Furthermore, such calculations would illuminate the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential map. This information is crucial for predicting the molecule's reactivity and its potential for intermolecular interactions. While DFT has been applied to other substituted piperazines, data for this compound is not present in the reviewed literature. physchemres.orgmdpi.comrsc.org

Conformational Analysis using Computational Methods

The piperazine (B1678402) ring can adopt several conformations, most notably chair and boat forms, as well as twist-boat variations. The presence of three methyl groups on the this compound ring, with two geminal methyl groups at the C2 position and one at the C6 position, introduces significant steric considerations that would influence the preferred conformation. A computational conformational analysis would typically involve systematically exploring the potential energy surface to identify low-energy conformers and the energy barriers between them. However, no specific conformational analysis studies for this compound using computational methods were identified in the available literature. Such a study would be essential for understanding the molecule's flexibility and how its shape might influence its biological activity or material properties.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These computational techniques are a cornerstone of modern drug discovery. nih.govnih.govmdpi.com Despite the utility of these methods, no molecular modeling or docking simulation studies specifically featuring this compound have been published. Such research would involve creating a 3D model of the molecule and computationally placing it into the binding site of a target protein to predict the binding affinity and mode of interaction. This would provide insights into its potential as a therapeutic agent. While docking studies have been performed on various other piperazine-containing compounds, the specific interactions of this compound remain uninvestigated in the public domain. nih.govnih.govarabjchem.org

Contribution to Medicinal Chemistry Scaffold Research

Strategic Incorporation into Bioactive Molecule Design

The incorporation of the piperazine (B1678402) scaffold into drug candidates is a widely used strategy to modulate physicochemical and pharmacokinetic properties. researchgate.net The introduction of methyl groups, as in (6S)-2,2,6-trimethylpiperazine, can lead to the development of novel bioactive molecules. researchgate.net The synthesis of such chiral piperazines often starts from readily available chiral precursors like amino acids, allowing for the creation of stereochemically diverse libraries for drug screening. nih.govastx.com

The design of bioactive compounds is increasingly focused on exploring three-dimensional chemical space to enhance binding affinity and specificity for biological targets. rsc.org Chiral scaffolds like substituted piperazines are crucial in this endeavor. While specific examples of the strategic incorporation of this compound into marketed drugs are not readily found in the literature, the use of its stereoisomer, (2R,6S)-1,2,6-trimethylpiperazine, in the optimization of benzimidazolone BCL6 degraders showcases the potential of such scaffolds. acs.org Similarly, research on ALK2 inhibitors for the treatment of diffuse intrinsic pontine glioma has utilized 1,2,6-trimethylpiperazine (B3136608) analogues. nih.govresearchgate.net These examples underscore the value of the trimethylpiperazine core in generating novel chemical entities with therapeutic potential.

Computational methods for the de novo design of bioactive compounds often utilize building blocks like substituted piperazines to generate novel molecules with desired properties and predictable synthetic routes. plos.orgd-nb.infonih.gov The availability of specific chiral isomers such as this compound as building blocks is therefore valuable for such computational and synthetic efforts. cymitquimica.comsigmaaldrich.com

Influence of Piperazine Stereochemistry on Scaffold Rigidity and Constraint

The stereochemistry of substituents on the piperazine ring has a profound impact on its conformational preference, which in turn dictates the three-dimensional arrangement of the entire molecule. nih.govbenjamin-bouvier.fr The piperazine ring typically exists in a chair conformation, and the introduction of substituents can lead to a preference for either an axial or equatorial orientation. nih.gov For 2-substituted piperazines, the axial conformation is often preferred. nih.gov

Table 1: Conformational Energy Barriers of Substituted Piperazines (Illustrative Examples)

This table presents data for related piperazine compounds to illustrate the principles of conformational rigidity, as specific data for this compound is not available.

| Compound | Coalescence Temperature (Tc) for Ring Inversion (°C) | Activation Energy (ΔG‡) for Ring Inversion (kJ/mol) | Reference |

| 1-(4-Fluorobenzoyl)piperazine | -40 | 56.4 | researchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | -20 | 60.3 | researchgate.net |

Structural Design Principles for Modulating Pharmacokinetic Relevant Properties

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Structural modifications to the piperazine ring, such as the introduction of methyl groups in this compound, can significantly impact these properties.

One key area of focus is metabolic stability. The piperazine ring can be a site of metabolism, often through N-dealkylation or oxidation of the carbon atoms. nih.govbohrium.com Introducing steric bulk around the nitrogen atoms or at metabolically vulnerable carbon positions can block or slow down metabolism, thereby increasing the metabolic stability and half-life of a compound. nih.govresearchgate.netacs.org For example, in a series of ALK2 inhibitors, increasing the steric bulk around the piperazine motif was a strategy to improve the in vivo ADME profile. nih.govresearchgate.net

Lipophilicity, a key determinant of a drug's absorption and distribution, is also influenced by substitution on the piperazine ring. nih.gov The addition of methyl groups generally increases lipophilicity. The specific stereochemistry of these groups can also play a role in how the molecule interacts with biological membranes and transport proteins. researchfloor.org

Furthermore, the basicity (pKa) of the piperazine nitrogens is a critical property that affects solubility and interactions with biological targets. Methylation of a piperazine nitrogen can lower its pKa, which can be a strategy to reduce P-glycoprotein-mediated efflux, a common mechanism of drug resistance. nih.govresearchgate.netsemanticscholar.org

Table 2: Impact of Piperazine Substitution on Metabolic Stability (Illustrative Examples)

This table presents data for related piperazine compounds to illustrate the principles of pharmacokinetic modulation, as specific data for this compound is not available.

| Compound/Modification | Effect on Metabolic Stability | Rationale | Reference |

| Replacement of piperazine with aminopiperidine | Improved metabolic stability | Bioisosteric replacement to address metabolic liabilities of the piperazine ring. | nih.gov |

| Introduction of bridged piperazine | Significantly improved stability in rat liver microsomes | Increased steric hindrance around the site of metabolism. | acs.org |

| Replacement of 1,4-diazepane with piperazine | Improved metabolic stability | Smaller ring size less susceptible to metabolism. | acs.org |

This compound as a Modular Unit in Lead Compound Optimization Programs

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a preclinical candidate. acs.org Chiral fragments and scaffolds like this compound can serve as valuable modular units in this process. nih.govevitachem.com

The use of structurally well-defined, chiral building blocks allows for a systematic exploration of the chemical space around a lead compound. acs.orgresearchgate.net By incorporating a rigid scaffold like this compound, medicinal chemists can introduce specific three-dimensional features into a molecule to enhance its interaction with a biological target. rsc.orgmusechem.com This approach is central to fragment-based drug discovery (FBDD), where small, low-complexity molecules are identified and then grown or merged to create more potent leads. astx.com

In the optimization of a series of renin inhibitors, a 2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl moiety was a key structural feature of the lead compounds, demonstrating the utility of substituted piperazines in this therapeutic area. nih.gov Although a specific case study detailing the use of this compound in a lead optimization program is not prominent in the literature, the principles of using chiral piperazines are well-established. The synthesis of libraries of stereochemically diverse piperazines is a common strategy to generate novel compounds with improved properties. acs.orgnih.gov The commercial availability of this compound facilitates its use as a modular unit in such synthetic efforts. sigmaaldrich.com The goal of these optimization programs is often to achieve a balance of properties, including in vivo efficacy and favorable pharmacokinetics, to identify a promising drug candidate. nih.gov

Q & A

Q. What are the most reliable asymmetric synthesis strategies for producing enantiopure (6S)-2,2,6-trimethylpiperazine, and how can stereochemical purity be verified?

The asymmetric synthesis of this compound employs two key methodologies:

- Mitsunobu Cyclization : Used for monomethyl derivatives, enabling stereochemical control via chiral alcohols .

- Triflate Alkylation : A highly stereoselective reaction starting from methyl (S)-lactate, yielding enantiopure this compound (>98% ee) via enantiospecific alkylation of a triflate intermediate . Verification of Purity : Enantiomeric excess (ee) is confirmed using gas-liquid chromatography (GLC) after derivatization with Mosher’s amide. Optical rotation ([α]^25^D) and spectral data (NMR, IR) are cross-validated for structural integrity .

Q. How can researchers resolve discrepancies in synthetic yields when scaling up this compound production?

Yield inconsistencies often arise from:

- Reaction Temperature Control : Triflate alkylation requires strict temperature regulation (e.g., 0°C for triflic anhydride activation) to avoid side reactions .

- Purification Techniques : Column chromatography or recrystallization (e.g., using methanol) improves purity but may reduce yields. Optimizing solvent systems (e.g., dichloromethane for intermediates) balances yield and purity .

- Catalyst Efficiency : Palladium/C hydrogenolysis (used in dipeptide deprotection) must maintain 3 atm pressure to prevent incomplete reactions .

Advanced Research Questions

Q. What stereochemical factors influence the pharmacological activity of this compound derivatives, and how can these be exploited in drug design?

The (6S) configuration enhances binding specificity in chiral environments, such as enzyme active sites. For example:

- Piperazine-2,5-dione Derivatives : The (6S)-3,3,6-trimethyl variant exhibits distinct physicochemical properties (lipophilicity, polar surface area) affecting membrane permeability, critical for drug delivery optimization .

- Diastereomer Separation : Mixed anhydride coupling (e.g., ethyl chloroformate with N-ethylpiperidine) minimizes racemization, preserving stereochemical integrity during peptide bond formation .

Q. How can computational modeling guide the optimization of reaction conditions for this compound synthesis?

- DFT Calculations : Predict transition-state energies for triflate alkylation, identifying steric hindrance from the 2,6-dimethyl groups as a key selectivity driver .

- Solvent Effect Simulations : Molecular dynamics models optimize solvent polarity (e.g., toluene for cyclization) to enhance reaction rates and reduce byproducts .

- Chiral Pool Strategy : Leverage chiral starting materials (e.g., methyl (S)-lactate) to bypass costly resolution steps, as demonstrated in enantiopure synthesis (>98% ee) .

Methodological Challenges

Q. What analytical strategies are recommended to distinguish this compound from its diastereomers in complex mixtures?

- Chiral Derivatization : Use (R)-Mosher’s acid chloride to form diastereomeric amides, separable via HPLC or GLC .

- 2D-NMR Spectroscopy : NOESY correlations differentiate axial vs. equatorial methyl groups, confirming the 6S configuration .

- X-ray Crystallography : Resolve absolute configuration when single crystals are obtainable (e.g., dihydrochloride salts) .

Q. How can researchers address contradictions in stereochemical outcomes between Mitsunobu and alkylation-based syntheses?

- Mechanistic Analysis : Mitsunobu reactions invert stereochemistry (via SN2), while triflate alkylation retains configuration (SN1-like). Use chiral HPLC to track stereochemical fidelity at each step .

- Byproduct Profiling : LC-MS identifies competing pathways (e.g., elimination during triflate formation) requiring additive optimization (e.g., 2,6-lutidine as a proton scavenger) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.